1-(Azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride is a chemical compound with the molecular formula CHClN. It is classified as an imidazole derivative, which is a significant class of organic compounds known for their diverse biological activities. The compound is recognized for its potential applications in medicinal chemistry and as a building block in combinatorial chemistry.
1-(Azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride falls under the category of heterocyclic compounds, which are cyclic compounds containing at least one atom that is not carbon. Specifically, it features both azetidine and imidazole rings, contributing to its unique chemical properties and biological activities.
The synthesis of 1-(azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride can be approached through several synthetic routes. One common method involves the formation of the azetidine ring followed by the introduction of the imidazole moiety.
1-(Azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride can undergo various chemical transformations:
The reactions typically require specific conditions such as temperature control and solvent choice (e.g., dimethyl sulfoxide or acetonitrile) to ensure optimal yields and selectivity.
The mechanism of action for 1-(azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride involves its interaction with biological targets at the molecular level. It may inhibit specific enzymes or receptors that play crucial roles in various biochemical pathways.
The compound's biological effects could stem from its ability to disrupt microbial enzyme functions or modulate receptor activity, leading to potential antimicrobial or therapeutic effects.
Research indicates that similar compounds exhibit significant interactions with targets involved in cellular signaling pathways, although specific data for this compound may still be under investigation .
The compound is typically presented as a white crystalline solid with high solubility in water due to its dihydrochloride form.
Key chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to confirm structure and purity .
1-(Azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride has potential applications in:
Research continues to explore its efficacy in various biological assays, highlighting its potential role in therapeutic applications against microbial infections or other diseases .
The synthesis of 1-(azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride (CAS: 1820739-92-1; MW: 210.11 g/mol; Formula: C₇H₁₃Cl₂N₃) relies on strategically assembled nitrogen-rich scaffolds [1] [2]. A representative route begins with N-Boc-protected azetidin-3-one, subjected to a Horner–Wadsworth–Emmons (HWE) reaction with phosphonate esters to yield methyl (N-Boc-azetidin-3-ylidene)acetate. This α,β-unsaturated ester serves as a key Michael acceptor for subsequent heterocyclic coupling . Critical to this approach is the preservation of the azetidine ring’s strain and reactivity, which demands anhydrous conditions and controlled temperatures (0°C to 25°C) during the HWE step. Post-reaction purification via vacuum distillation (90°C → 130°C at 4 × 10⁻³ bar) achieves 72% yield of the intermediate, avoiding silica gel contamination from mineral oil stabilizers . The final hybrid assembly involves nucleophilic displacement or cyclization with 2-methylimidazole, followed by Boc deprotection and dihydrochloride salt formation.
Aza-Michael addition is pivotal for conjugating imidazole nucleophiles to the azetidine core. 2-Methylimidazole attacks the β-carbon of methyl (N-Boc-azetidin-3-ylidene)acetate under base catalysis, forming the C–N bond that links the heterocycles. DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is the optimal promoter (5–10 mol%) due to its non-nucleophilic nature, which prevents ester hydrolysis—a common side reaction with stronger bases like NaOH [5]. Solvent selection significantly influences kinetics and regioselectivity:
Suzuki-Miyaura cross-coupling enables late-stage diversification of the imidazole-azetidine scaffold. Bromination at C-4 of the imidazole ring generates an electrophilic handle for Pd-catalyzed coupling with boronic acids. Catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2–5 mol%) and bases (Cs₂CO₃, K₃PO₄) in dioxane/water mixtures (4:1) at 80–100°C facilitate biaryl or heteroaryl introductions [5] [7]. Key parameters include:
Table 1: Suzuki-Miyaura Optimization for 4-Bromo-2-methylimidazole-Azetidine Hybrids
Catalyst | Base | Solvent | Temp (°C) | Yield Range (%) |
---|---|---|---|---|
Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 45–55 |
Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 70–85 |
Pd(OAc)₂/XPhos | K₃PO₄ | Toluene/H₂O | 90 | 60–75 |
This method constructs derivatives like 1-(3-(4-cyanophenyl)azetidin-3-yl)-2-methyl-1H-imidazole, enhancing pharmacophore exploration [5] [7].
Conversion of the free base to its dihydrochloride salt markedly improves physicochemical properties. The tertiary azetidine nitrogen (pKₐ ~9.5) and imidazole N-3 (pKₐ ~7.1) are protonated using HCl (2.2 equiv) in isopropanol or ethyl acetate, precipitating the salt. This form enhances aqueous solubility (>50 mg/mL vs. <5 mg/mL for free base) and solid-state stability [1] [2] [4]. Hygroscopicity is minimized by controlling crystallization:
Purifying 1-(azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride poses challenges due to polar byproducts and residual solvents. Common issues include:
Table 2: Purification Methods and Yields for Key Intermediates
Intermediate | Purification Method | Purity (%) | Yield (%) |
---|---|---|---|
Methyl (N-Boc-azetidin-3-ylidene)acetate | Vacuum distillation | >98 | 72 |
1-(N-Boc-azetidin-3-yl)-2-methylimidazole | Reverse-phase chromatography | 95 | 68 |
Free base | Crystallization (IPA/Et₂O) | 99 | 85 |
Dihydrochloride salt | Anti-solvent crystallization | 99.5 | 90 |
Yield optimization hinges on minimizing steps: Coupling the pre-formed 2-methylimidazole to azetidine precursors avoids protecting group manipulations, elevating overall yields to 55–60% over 4 steps [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7